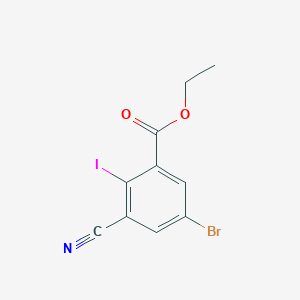
Ethyl 5-bromo-3-cyano-2-iodobenzoate
Descripción general
Descripción
Ethyl 5-bromo-3-cyano-2-iodobenzoate is a useful research compound. Its molecular formula is C10H7BrINO2 and its molecular weight is 379.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-bromo-3-cyano-2-iodobenzoate (C10H7BrINO2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a benzoate moiety with multiple substituents, including bromine, iodine, and cyano groups. The presence of these functional groups significantly influences its reactivity and biological interactions. The molecular structure is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C10H7BrINO2 |
| Molecular Weight | Approximately 308.08 g/mol |
| Functional Groups | Bromo, Iodo, Cyano |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with cyano groups often exhibit enzyme inhibition properties by interacting with active sites of enzymes, thereby altering their function and potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Binding : The structural characteristics allow for non-covalent interactions with various receptors, enhancing the compound's affinity for specific biological targets. This is particularly relevant in the context of drug design where selectivity is crucial .
- Anticancer Activity : Preliminary studies indicate that similar compounds have shown promise in anticancer assays by inducing apoptosis in cancer cells . The bromine and iodine substituents may also play a role in enhancing the cytotoxicity through halogen bonding interactions.
Anticancer Properties
A study investigating the anticancer properties of halogenated benzoate derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Anti-inflammatory Effects
Research has also indicated that compounds with similar structures possess anti-inflammatory properties. This compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro, showing promising results that suggest it may serve as a lead compound for developing anti-inflammatory drugs .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H7BrINO2 | Anticancer, anti-inflammatory |
| Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate | C10H7BrFNO2 | Anticancer, antiviral |
| Ethyl 4-bromo-3-cyano-benzoate | C10H7BrNO2 | Moderate cytotoxicity |
Propiedades
IUPAC Name |
ethyl 5-bromo-3-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(11)3-6(5-13)9(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXTGXRJMPYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1I)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















